molecular formula C12H13NO2 B1205661 2H-1-Benzopyran-2-one, 7-(ethylamino)-4-methyl- CAS No. 28821-18-3

2H-1-Benzopyran-2-one, 7-(ethylamino)-4-methyl-

Cat. No. B1205661
CAS RN: 28821-18-3
M. Wt: 203.24 g/mol
InChI Key: OTNIKUTWXUODJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2H-1-Benzopyran-2-one derivatives involves multiple methods including Claisen rearrangement, cyclocondensation reactions, and palladium-catalyzed oxidative carbonylation. For instance, the Claisen rearrangement of ethyl-2,4-diallyloxy-α-carbethoxycinnamate leads to ethyl-9-allyl-2-methyl-2,3-dihydrofuro[2,3-h]benzopyran-5H-one-6-carboxylate in a single step, showcasing a method for constructing the benzopyran core with specific substituents (Rajnikant et al., 2004).

Molecular Structure Analysis

The molecular structure of these compounds, as elucidated through X-ray crystallography, reveals a planar coumarin nucleus with different substituents affecting the overall molecular geometry. For example, the crystal structure analysis of certain derivatives has shown that the coumarin nucleus is planar and the five-membered ring adopts an envelope conformation, stabilized by intra- and intermolecular hydrogen bonds, highlighting the importance of molecular geometry in understanding the compound's behavior and reactivity (Rajnikant et al., 2004).

Scientific Research Applications

Antioxidant Activities

Chromones, including derivatives of "2H-1-Benzopyran-2-one," are natural compounds present in a normal human diet and are associated with significant physiological activities due to their antioxidant properties. These properties enable them to neutralize active oxygen species and terminate free radical processes, potentially delaying or inhibiting cellular impairment leading to various diseases. The structural elements essential for radical scavenging activity include the double bond, a carbonyl group of chromone, and specific hydroxyl groups, suggesting that methylation or glycosylation of these groups decreases their antioxidant potential (Yadav et al., 2014).

Anticancer Applications

Certain derivatives of "2H-1-Benzopyran-2-one" have been explored for their anticancer properties, particularly against human oral squamous cell carcinoma (OSCC), demonstrating high tumor specificity with minimal toxicity to normal keratinocytes. These compounds induce apoptotic cell death in OSCC cell lines, possibly by down-regulating the glycerophospholipid pathway. The tumor specificity of these compounds correlates well with their molecular size and lipophilicity, pointing to the potential development of new anticancer drugs with reduced keratinocyte toxicity (Sugita et al., 2017).

Role in Synthetic Chemistry

"2H-1-Benzopyran-2-one" derivatives also play a significant role in synthetic chemistry as versatile building blocks. They are pivotal in the synthesis of a wide variety of biological and pharmacological compounds, highlighting their importance in the design of novel therapeutic agents. The structural characteristics of benzopyran derivatives correlate closely with their biological activity, supporting their use as therapeutic agents for multiple diseases and indicating their potential as lead compounds in the development of new molecules with promising biological responses (Xiu et al., 2017).

properties

IUPAC Name

7-(ethylamino)-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-3-13-9-4-5-10-8(2)6-12(14)15-11(10)7-9/h4-7,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTNIKUTWXUODJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC2=C(C=C1)C(=CC(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1067417
Record name 2H-1-Benzopyran-2-one, 7-(ethylamino)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1067417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-1-Benzopyran-2-one, 7-(ethylamino)-4-methyl-

CAS RN

28821-18-3
Record name 7-(Ethylamino)-4-methylcoumarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28821-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1-Benzopyran-2-one, 7-(ethylamino)-4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028821183
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1-Benzopyran-2-one, 7-(ethylamino)-4-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2H-1-Benzopyran-2-one, 7-(ethylamino)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1067417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(ethylamino)-4-methyl-2-benzopyrone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.765
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.